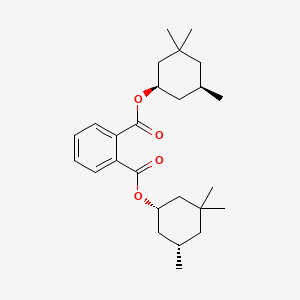

Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate

Description

BenchChem offers high-quality Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H38O4 |

|---|---|

Molecular Weight |

414.6 g/mol |

IUPAC Name |

1-O-[(1R,5R)-3,3,5-trimethylcyclohexyl] 2-O-[(1S,5S)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3/t17-,18+,19+,20- |

InChI Key |

ATHBXDPWCKSOLE-JVSBHGNQSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)O[C@@H]3C[C@@H](CC(C3)(C)C)C |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate

[1]

Executive Summary

Bis(cis-3,3,5-trimethylcyclohexyl) phthalate (CAS: 245652-81-7) is a high-molecular-weight phthalate ester utilized primarily as a plasticizer in specialized polymer matrices. Unlike common linear-chain phthalates (e.g., DEHP), this compound features bulky, cycloaliphatic ester groups that impart unique thermal stability and migration resistance.

For drug development professionals, this compound is of critical interest not as an active pharmaceutical ingredient (API), but as a Process-Related Impurity or Leachable . Its presence in pharmaceutical manufacturing components (tubing, gaskets, filtration housings) necessitates rigorous characterization to ensure compliance with USP <1663> (Extractables) and USP <1664> (Leachables). This guide provides a definitive physicochemical profile and validated analytical workflows for its detection and risk assessment.

Molecular Architecture & Stereochemistry

The physicochemical behavior of this compound is dictated by the stereochemistry of the 3,3,5-trimethylcyclohexyl moiety. The cis-isomer is thermodynamically distinct from its trans-counterpart, significantly influencing the solid-state properties.

-

Stereochemical Locking: The cyclohexane ring typically adopts a chair conformation. In the cis-3,3,5-trimethyl arrangement, the methyl groups are positioned to minimize 1,3-diaxial interactions, leading to a more compact and crystalline lattice compared to the trans isomer.

-

Impact on Properties: This stereochemistry results in a significantly higher melting point for the cis isomer (~93°C) compared to the trans isomer (~54°C), affecting its migration potential in polymer matrices.

Chemical Identity Table

| Attribute | Detail |

| IUPAC Name | Bis(cis-3,3,5-trimethylcyclohexyl) benzene-1,2-dicarboxylate |

| Common Name | Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate |

| CAS Number | 245652-81-7 |

| Molecular Formula | C₂₆H₃₈O₄ |

| Molecular Weight | 414.59 g/mol |

| SMILES | O=C(O[C@H]1CCC(C)(C)C1)c2ccccc2C(=O)O[C@H]3CCC(C)(C)C3 |

Physicochemical Profile

The following data aggregates experimental values essential for predicting environmental fate and biological uptake.

| Property | Value | Context/Implication |

| Physical State | White crystalline powder | Solid at room temperature, unlike liquid DEHP. |

| Melting Point | 92.0 – 97.0 °C | High crystallinity reduces "blooming" (migration to surface). |

| Boiling Point | 466.4 °C (at 760 mmHg) | Extremely low volatility; inhalation risk is negligible. |

| Density | 1.06 g/cm³ | Slightly denser than water. |

| LogP (Predicted) | ~8.5 – 9.1 | Highly lipophilic; indicates high affinity for lipid bilayers and adipose tissue. |

| Water Solubility | < 0.1 mg/L (Insoluble) | Requires organic solvents (DCM, Hexane) for extraction. |

| Vapor Pressure | 7.13E-09 mmHg (25°C) | Negligible contribution to headspace analysis. |

| Flash Point | 219.7 °C | Thermally stable under standard autoclaving conditions. |

Analytical Characterization: Quantification Protocol

Objective: To detect and quantify Bis(cis-3,3,5-trimethylcyclohexyl) phthalate in aqueous drug formulations or polymer extracts at trace levels (ppb).

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: Due to the compound's high LogP, it will partition strongly into non-polar solvents. Dichloromethane (DCM) is selected for its high extraction efficiency and low boiling point (facilitating concentration).

-

Aliquot: Transfer 10.0 mL of the aqueous sample (drug product or buffer) into a glass centrifuge tube.

-

Internal Standard: Spike with 10 µL of deuterated phthalate internal standard (e.g., DEHP-d4) to a final concentration of 100 ng/mL. Validation Note: This corrects for extraction variability.

-

Extraction: Add 5.0 mL of Dichloromethane (DCM). Vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 3000 x g for 5 minutes.

-

Collection: Recover the lower organic layer. Repeat extraction once more and combine organic layers.

-

Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitution: Reconstitute the residue in 1.0 mL of Isooctane.

GC-MS Instrument Parameters

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode, 280°C.

-

Oven Program:

-

Initial: 100°C (hold 1 min).

-

Ramp: 20°C/min to 300°C.

-

Final: 300°C (hold 10 min).

-

-

Detection (SIM Mode):

-

Target Ion (Quant): m/z 149 (Phthalic anhydride fragment - characteristic).

-

Qualifier Ions: m/z 167, m/z 263 (Mono-ester fragment).

-

Note: The high molecular weight parent ion (m/z 414) is often weak; m/z 149 is the base peak for all phthalates. Retention time confirmation is mandatory.

-

Analytical Workflow Diagram

Figure 1: Validated GC-MS Workflow for Trace Analysis of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate.

Metabolic & Hydrolytic Stability

For toxicological risk assessment (TRA), understanding the degradation pathway is vital. Like other phthalates, this compound undergoes hydrolysis mediated by esterases (in vivo) or extreme pH (in vitro).

Mechanism

-

Primary Hydrolysis: Rapid cleavage of one ester bond yields the Mono(3,3,5-trimethylcyclohexyl) phthalate (MTCcP) and 3,3,5-trimethylcyclohexanol.

-

Secondary Hydrolysis: Slower cleavage of the second ester yields Phthalic Acid (PA).

-

Glucuronidation: The mono-ester and the alcohol are typically conjugated with glucuronic acid for renal excretion.

Implication: In a biological system, the mono-ester is often the bioactive toxicant (e.g., PPAR agonist), not the parent diester.

Degradation Pathway Diagram

Figure 2: Metabolic Hydrolysis Pathway of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate.[1][2][3][4][5][6][7][8][9][10][11]

Toxicological Context for Drug Development

While specific toxicological data for the cis-3,3,5-trimethylcyclohexyl isomer is less abundant than for DEHP, the structural read-across principle applies.

-

PPAR Activation: High molecular weight phthalates are known peroxisome proliferator-activated receptor (PPAR) agonists. The mono-ester metabolite is the likely effector.

-

Endocrine Disruption: Phthalates are scrutinized for anti-androgenic effects. However, the bulky cyclohexyl rings of this specific compound may sterically hinder the binding affinity to hormone receptors compared to linear chain analogs.

-

Risk Assessment: In the absence of specific PDE (Permitted Daily Exposure) limits, a conservative approach using the TTC (Threshold of Toxicological Concern) or read-across from DEHP (with safety factors) is recommended for E/L qualification.

References

-

PureSynth. (2024). Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate 98.0%(GC) Technical Data Sheet. Retrieved from

-

Tokyo Chemical Industry (TCI). (2024). Product Specification: Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate (CAS 245652-81-7).[1][2][6][11] Retrieved from

-

Sigma-Aldrich. (2024). Bis-(3,3,5-trimethylcyclohexyl) Phthalate Safety Data Sheet. Retrieved from

- U.S. Pharmacopeia (USP). (2023). General Chapter <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.

-

National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of Phthalate Esters. Retrieved from

Sources

- 1. Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate | 245652-81-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate (1 x 1 g) | Reagentia [reagentia.eu]

- 3. 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane | C17H34O4 | CID 93038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bis(3,5,5-trimethylhexyl) phthalate | C26H42O4 | CID 34277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate 95.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate | CymitQuimica [cymitquimica.com]

- 7. BIS(3,5,5-TRIMETHYLHEXYL) PHTHALATE | 14103-61-8 [chemicalbook.com]

- 8. shodex.com [shodex.com]

- 9. mdpi.com [mdpi.com]

- 10. e-enm.org [e-enm.org]

- 11. pure-synth.com [pure-synth.com]

Molecular Architecture and Conformational Dynamics of Bulky Phthalate Esters

An In-Depth Technical Guide

Abstract

Phthalate esters, particularly those with large, sterically demanding alkyl or aryl side chains, represent a class of compounds that are both industrially ubiquitous and scientifically complex. Employed primarily as plasticizers to impart flexibility to polymers, their molecular structure dictates their physical properties and, critically, their interaction with biological systems.[1][2] This guide provides a comprehensive exploration of the molecular structure and conformational analysis of bulky phthalate esters, intended for researchers, chemists, and drug development professionals. We move beyond simple structural representation to delve into the dynamic conformational landscapes these molecules inhabit. This document outlines the synergistic application of high-resolution analytical techniques—namely X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling—to construct a holistic understanding of their three-dimensional architecture. By detailing the causality behind experimental choices and providing validated protocols, this guide serves as a technical resource for the rigorous characterization of these challenging yet important molecules.

Foundational Molecular Geometry of Bulky Phthalate Esters

Phthalate esters are diesters of phthalic acid (1,2-benzenedicarboxylic acid).[3][4] Their fundamental structure consists of a planar benzene ring with two ester groups attached to adjacent carbon atoms (the ortho position). The "bulk" and subsequent complexity arise from the nature of the alcohol-derived side chains (R and R' groups). While simple phthalates like dimethyl phthalate (DMP) have limited conformational freedom, bulky phthalates feature large, branched, or cyclic alkyl groups that introduce significant steric hindrance and a multitude of possible spatial arrangements.

Key examples of bulky phthalate esters include:

-

Diisobutyl Phthalate (DIBP): Characterized by two isobutyl side chains, introducing branching near the ester linkage.[5][6]

-

Bis(2-ethylhexyl) Phthalate (DEHP): One of the most common and complex phthalates, featuring branched, chiral 2-ethylhexyl side chains that confer significant flexibility.[7][8][9]

-

Dicyclohexyl Phthalate (DCHP): Incorporates rigid cyclohexyl rings, which dramatically alters the conformational possibilities compared to linear or branched alkyl chains.[10]

The orientation of the ester groups relative to the benzene ring and the rotation around the various single bonds within the side chains define the molecule's overall conformation.

Table 1: Physicochemical Properties of Selected Bulky Phthalate Esters

| Phthalate Ester | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Structural Features |

| Diisobutyl Phthalate | DIBP | C₁₆H₂₂O₄ | 278.34 | Diester of phthalic acid and isobutanol.[5][11] |

| Bis(2-ethylhexyl) Phthalate | DEHP | C₂₄H₃₈O₄ | 390.56 | Diester with branched, eight-carbon alkyl chains.[8][12] |

| Dicyclohexyl Phthalate | DCHP | C₂₀H₂₆O₄ | 330.42 | Diester featuring two cyclohexyl ring structures.[10] |

The Integrated Workflow for Conformational Analysis

A singular technique is insufficient to fully characterize the complex conformational behavior of bulky phthalates. A robust analysis relies on the integration of experimental and theoretical methods. X-ray crystallography provides a precise, yet static, picture of the molecule in the solid state. NMR spectroscopy reveals the time-averaged conformational preferences and dynamic equilibria in solution. Computational modeling bridges these two experimental realities, mapping the entire energy landscape and providing a theoretical basis for the observed phenomena.

The Static View: X-Ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[13] It provides a high-resolution snapshot of a single, low-energy conformation, offering precise data on bond lengths, bond angles, and torsional angles.

Causality of Experimental Choice: For a conformationally flexible molecule, the crystal structure represents a conformation that is "trapped" in a low-energy minimum, influenced by the stabilizing forces of the crystal lattice. While this may not be the only conformation present in solution, it serves as an essential validation point for computational models and provides a foundational understanding of intramolecular interactions. The acid phthalate salts are known to form well-ordered crystals suitable for diffraction experiments.[14][15]

Protocol 1: Single-Crystal X-Ray Diffraction

-

Crystal Growth (Self-Validating System):

-

Dissolve the purified bulky phthalate ester in a minimal amount of a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate). The goal is to achieve a supersaturated solution.

-

Employ slow evaporation at a constant temperature. The formation of well-defined, single crystals without cloudiness or polycrystalline aggregates is the primary indicator of a successful crystallization. The quality of the crystal directly dictates the quality of the diffraction data.

-

Alternatively, vapor diffusion (solvent/anti-solvent system) or slow cooling methods can be employed.

-

-

Crystal Mounting and Data Collection:

-

Select a suitable single crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

-

Center the crystal in the X-ray beam of a diffractometer.

-

Collect a series of diffraction images by rotating the crystal. The diffraction pattern's sharpness and resolution are real-time indicators of crystal quality.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the "phase problem" using direct methods or Patterson synthesis to generate an initial electron density map.[16]

-

Build an initial molecular model into the electron density map.

-

Refine the model against the experimental data, adjusting atomic positions and thermal parameters until the calculated and observed diffraction patterns converge. The final R-factor provides a quantitative measure of the quality of the fit.

-

Dynamics in Solution: NMR Spectroscopy

Unlike the static picture from crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy probes the behavior of molecules in the solution phase, where they are conformationally mobile.[17] For bulky phthalates, NMR provides data on the time-averaged conformation and the rates of interconversion between different rotamers.

Causality of Experimental Choice: The chemical environment of each nucleus is highly sensitive to its spatial relationship with other parts of the molecule. By measuring chemical shifts, through-bond scalar couplings (J-couplings), and through-space dipolar couplings (Nuclear Overhauser Effect, NOE), we can deduce the predominant conformational states.[18]

Protocol 2: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

A NOESY experiment is uniquely powerful for conformational analysis as it identifies protons that are close in space (< 5 Å), regardless of whether they are connected by chemical bonds. This directly maps the molecule's three-dimensional folding in solution.

-

Sample Preparation:

-

Dissolve 5-10 mg of the phthalate ester in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆). The choice of solvent is critical, as it can influence conformational equilibria.

-

Filter the solution into a high-quality NMR tube.

-

-

Spectrometer Setup and Data Acquisition:

-

Acquire standard 1D proton and 13C spectra to assign all resonances.

-

Set up a 2D NOESY experiment on a high-field NMR spectrometer (≥ 500 MHz is recommended for resolution).

-

Key Parameter - Mixing Time (d8): This is the crucial parameter that allows for magnetization transfer between spatially close protons. A series of experiments with varying mixing times (e.g., 100 ms to 800 ms) should be run. Short mixing times identify protons in close proximity, while longer times can reveal slower exchange processes.

-

-

Data Processing and Interpretation:

-

Process the 2D data using appropriate window functions and Fourier transformation.

-

The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks connecting protons that are spatially close.

-

The volume of a cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).

-

Self-Validation: The presence of a cross-peak between, for example, a proton on the benzene ring and a proton deep within a bulky alkyl chain provides unambiguous evidence for a folded conformation where that chain is oriented back towards the ring. The absence of such a peak would indicate a more extended conformation.

-

The Theoretical Landscape: Computational Modeling

Computational chemistry provides the theoretical framework to understand the experimental results. By calculating the potential energy as a function of molecular geometry, we can identify stable conformers, transition states, and the energy barriers that separate them.[19][20]

Causality of Experimental Choice: For flexible molecules with many rotatable bonds, it is impossible to experimentally observe all possible conformations. Computational methods, such as Density Functional Theory (DFT) for accurate energetics and Molecular Dynamics (MD) for simulating molecular motion, can explore the entire conformational space.[21][22] This approach is essential for rationalizing why certain conformations are preferred and for providing a more complete dynamic picture.

Workflow 1: Computational Conformational Analysis

-

Initial Structure Generation:

-

Build the 3D structure of the phthalate ester using molecular modeling software.

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to generate a wide range of possible low-energy structures. This step is critical to ensure the entire conformational space is sampled.

-

-

Geometry Optimization and Energy Calculation:

-

Optimize the geometry of each identified conformer using a suitable level of theory (e.g., DFT with a functional like B3LYP and a 6-31G* basis set).[19]

-

Calculate the relative energies of all stable conformers to determine their populations according to the Boltzmann distribution.

-

-

Transition State Analysis:

-

For key rotational barriers (e.g., rotation of the ester group), perform a relaxed potential energy surface scan to calculate the energy profile of the rotation and identify the transition state. This provides the activation energy for interconversion.

-

-

Model Validation:

Integrated Case Study: Bis(2-ethylhexyl) Phthalate (DEHP)

DEHP is an exemplary case due to its industrial importance and structural complexity, which includes two chiral centers and long, flexible side chains.[8]

-

Structural Insights: The 2-ethylhexyl chains can adopt numerous conformations. Computational studies reveal a complex potential energy surface with several low-energy minima corresponding to different folded and extended forms.[24]

-

NMR Analysis: A 1D proton NMR of DEHP at room temperature shows averaged signals, indicating rapid interconversion between conformers on the NMR timescale. NOESY experiments are critical here, often revealing correlations between the aromatic protons and the protons of the ethylhexyl chain, confirming the presence of folded conformations in solution where the chains orient back towards the aromatic ring.

-

Biological Relevance: The conformational flexibility of DEHP is key to its function as a plasticizer. It is also believed to influence how it binds to biological targets like the peroxisome proliferator-activated receptors (PPARs), a key aspect of its endocrine-disrupting activity.[23] The ability of DEHP to adopt various shapes allows it to fit into the binding pockets of different receptors.[25]

Analytical Verification via GC-MS

Before undertaking advanced conformational studies, the identity and purity of the phthalate ester must be unequivocally confirmed. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for this purpose.[26][27]

Protocol 3: GC-MS for Phthalate Identification

-

Sample Preparation:

-

GC Method:

-

Injector: Split/splitless injector at 250°C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes. This program ensures separation of different phthalates.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, scanning a mass range of 40-500 m/z.

-

-

Data Analysis:

-

Retention Time: The time at which the compound elutes from the GC column provides an initial identification, which can be compared to a known standard.

-

Mass Spectrum: The fragmentation pattern is a molecular fingerprint. For phthalates, a characteristic base peak at m/z 149 (the protonated phthalic anhydride fragment) is a key identifier. The molecular ion peak (M+) should also be present, confirming the molecular weight. Comparison of the obtained spectrum with a library (e.g., NIST) provides definitive identification.

-

Conclusion

The conformational analysis of bulky phthalate esters is a multifaceted challenge that requires a carefully integrated strategy. By combining the definitive solid-state structural data from X-ray crystallography, the dynamic solution-phase insights from advanced NMR techniques, and the comprehensive energetic mapping from computational modeling, a complete and validated picture of their molecular architecture can be achieved. This in-depth understanding is not merely an academic exercise; it is fundamental to predicting the material properties, biological activity, and environmental fate of these pervasive and complex molecules.

References

- Wikipedia. (n.d.). Diisobutyl phthalate.

-

PubChem. (n.d.). Diisobutyl phthalate. Retrieved from [Link]

- Cornerstone Analytical Laboratories. (n.d.). Analysis of Phthalate Esters.

- Prapatpong, P., & Kanchanamayoon, W. (n.d.). Determination of Phthalate Esters in Drinking Water using Solid-phase Extraction and Gas Chromatography. SciSpace.

-

Garrido-López, A., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. Retrieved from [Link]

-

Li, M., et al. (2021). Comprehensive insights into the interactions of dicyclohexyl phthalate and its metabolite to human serum albumin. ResearchGate. Retrieved from [Link]

-

Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dibutyl phthalate. NIST WebBook. Retrieved from [Link]

- ATSDR. (n.d.). Analytical Methods.

-

Sándor, Z., et al. (2012). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone. ResearchGate. Retrieved from [Link]

-

Lino, C., et al. (2021). Molecular structure of (A) diisobutyl phthalate (DiBP), (B).... ResearchGate. Retrieved from [Link]

- Various Authors. (2026). Analytical methodologies for the determination of phthalates in environmental matrices.

-

Encyclopedia.pub. (2023). Physical, Chemical, and Environmental Properties of Phthalates. Retrieved from [Link]

-

Government of Canada. (n.d.). Bis(2-ethylhexyl) Phthalate. Retrieved from [Link]

-

Kumar, S., et al. (2024). Computational insights into phthalate ester-linked VOCs: A density functional theory (DFT)-based approach for chemical ionization mass spectrometry (CI-MS) analysis. PubMed. Retrieved from [Link]

-

Buerger, A. N., et al. (2006). Computational Screening of Phthalate Monoesters for Binding to PPARgamma. Boston University. Retrieved from [Link]

-

Seco, J. M., et al. (2004). Conformational models for MTPA esters with their NMR spectra and the.... ResearchGate. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Diisobutyl phthalate. PubChem.

-

Johnson, K. C., et al. (2019). Molecular Dynamics Simulations of the Adsorption of Phthalate Esters on Smectite Clay Surfaces. ACS Publications. Retrieved from [Link]

-

Cisneros-García, E., et al. (2025). In Silico Exploration of the Endocrine-Disrupting Potential of Phthalate Esters through Structural Interaction with the Human Androgen Receptor. ACS Omega. Retrieved from [Link]

-

Wikipedia. (n.d.). Bis(2-ethylhexyl) phthalate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Bis(2-ethylhexyl) phthalate. NIST WebBook. Retrieved from [Link]

- Helmchen, G. (n.d.). NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid.

-

Wikipedia. (n.d.). Phthalates. Retrieved from [Link]

-

Singh, S., & Li, S. S. (2016). Endocrine Disruption: Computational Perspectives on Human Sex Hormone-Binding Globulin and Phthalate Plasticizers. PLOS One. Retrieved from [Link]

-

Clegg, W., et al. (n.d.). The conformational preferences of N-alkylpyrrole mono- and di-esters: an infrared and nuclear magnetic resonance study. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Wang, J., et al. (2022). Investigating the Permeation Mechanism of Typical Phthalic Acid Esters (PAEs) and Membrane Response Using Molecular Dynamics Simulations. MDPI. Retrieved from [Link]

-

Kumar, B., et al. (2019). Molecular structure of 14 phthalate esters. ResearchGate. Retrieved from [Link]

-

Li, M., et al. (2021). Comprehensive insights into the interactions of dicyclohexyl phthalate and its metabolite to human serum albumin. PubMed. Retrieved from [Link]

-

European Chemicals Agency. (2008). BIS (2-ETHYLHEXYL) PHTHALATE (DEHP). Retrieved from [Link]

-

PubChem. (n.d.). Di(2-ethylhexyl) phthalate. Retrieved from [Link]

-

Singh, S., & Singh, P. (2023). Phthalate esters: occurrence, toxicity, bioremediation, and advanced oxidation processes. SpringerLink. Retrieved from [Link]

-

Rajendran, S., et al. (2019). Molecular docking and simulation analysis for elucidation of toxic effects of dicyclohexyl phthalate (DCHP) in glucocorticoid receptor-mediated adipogenesis. Taylor & Francis Online. Retrieved from [Link]

-

Mamedova, P. M., et al. (2019). Obtaining new phthalate plasticizers. Semantic Scholar. Retrieved from [Link]

-

Jurewicz, J., & Hanke, W. (2011). Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. PMC. Retrieved from [Link]

-

Islam, M. R., et al. (2025). Plasticizers: Synthesis of phthalate esters via FeCl3-catalyzed nucleophilic addition of alcohols to phthalic anhydride. ResearchGate. Retrieved from [Link]

-

Baucum, W. E., & Smith, R. A. (1964). X-RAY CRYSTALLOGRAPHIC AND POWDER DATA FOR SOME SALTS OF PHTHALIC ACID. DTIC. Retrieved from [Link]

-

U.S. Consumer Product Safety Commission. (2011). Toxicity review of dicyclohexyl phthalate (DCHP). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2010). SCREENING-LEVEL HAZARD CHARACTERIZATION Phthalate Esters Category Sponsored Chemicals. Retrieved from [Link]

-

Szałkowska, A., et al. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. MDPI. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dicyclohexyl phthalate. NIST WebBook. Retrieved from [Link]

- Exxon Chemical Patents Inc. (1995). Process for the production of plasticizer and polyol esters. Google Patents.

-

Hasan, A., & P. L. (1983). Concentration of phthalate esters by polymer-mediated extraction. ResearchGate. Retrieved from [Link]

-

Yadav, P., et al. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. RJPT. Retrieved from [Link]

-

Rhodes, G. (n.d.). Phase Problem in X-ray Crystallography, and Its Solution. Retrieved from [Link]

-

Luxium Solutions. (n.d.). Soft X-ray Monochromators. Retrieved from [Link]

Sources

- 1. Phthalates - Wikipedia [en.wikipedia.org]

- 2. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. iwaponline.com [iwaponline.com]

- 5. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]

- 6. atamankimya.com [atamankimya.com]

- 7. canada.ca [canada.ca]

- 8. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 9. Di(2-ethylhexyl) phthalate | C24H38O4 | CID 8343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Dicyclohexyl phthalate [webbook.nist.gov]

- 11. Diisobutyl phthalate | C16H22O4 | CID 6782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Bis(2-ethylhexyl) phthalate [webbook.nist.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. luxiumsolutions.com [luxiumsolutions.com]

- 16. people.bu.edu [people.bu.edu]

- 17. auremn.org.br [auremn.org.br]

- 18. researchgate.net [researchgate.net]

- 19. Computational insights into phthalate ester-linked VOCs: A density functional theory (DFT)-based approach for chemical ionization mass spectrometry (CI-MS) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. myneni.princeton.edu [myneni.princeton.edu]

- 22. mdpi.com [mdpi.com]

- 23. people.bu.edu [people.bu.edu]

- 24. Endocrine Disruption: Computational Perspectives on Human Sex Hormone-Binding Globulin and Phthalate Plasticizers | PLOS One [journals.plos.org]

- 25. Comprehensive insights into the interactions of dicyclohexyl phthalate and its metabolite to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. cornerstoneanalytical.com [cornerstoneanalytical.com]

- 27. mdpi.com [mdpi.com]

Thermodynamic Stability Profile of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate: A Technical Analysis

Executive Summary

Bis(cis-3,3,5-trimethylcyclohexyl) phthalate (CAS: 245652-81-7) represents a structurally rigid, high-molecular-weight phthalate ester. Distinguished by its specific stereochemistry—derived from the thermodynamically stable cis-3,3,5-trimethylcyclohexanol—this compound exhibits a melting point significantly higher than its non-methylated analog, Dicyclohexyl Phthalate (DCHP).

This technical guide provides a comprehensive analysis of its thermodynamic stability. We synthesize experimental phase transition data with mechanistic degradation kinetics. For researchers in drug delivery and materials science, understanding these parameters is critical for predicting extractable/leachable (E&L) profiles and shelf-life stability in pharmaceutical packaging or excipient applications.

Chemical Identity & Structural Thermodynamics

The stability of this compound is governed by the steric bulk of the cyclohexyl rings and the specific "cis" orientation of the methyl groups. Unlike flexible alkyl phthalates (e.g., DEHP), the 3,3,5-trimethylcyclohexyl moiety imposes significant conformational restriction.

Physicochemical Characterization

| Property | Value / Description | Source/Derivation |

| IUPAC Name | Bis(cis-3,3,5-trimethylcyclohexyl) benzene-1,2-dicarboxylate | Standard Nomenclature |

| CAS Number | 245652-81-7 (cis-isomer specific) | TCI Chemicals [1] |

| Molecular Formula | C₂₆H₃₈O₄ | Calculated |

| Molecular Weight | 414.59 g/mol | Calculated |

| Melting Point (Tm) | 92.0 – 97.0 °C | Experimental [1] |

| LogP (Predicted) | 7.8 ± 0.5 | QSAR / PubChem [2] |

| Physical State | White crystalline powder | Experimental Observation |

Lattice Energy & Stereochemistry

The cis-3,3,5-trimethylcyclohexyl group typically adopts a chair conformation where the bulky methyl groups and the ester linkage minimize 1,3-diaxial interactions.

-

Comparison to DCHP: Dicyclohexyl phthalate melts at ~63–67 °C [3].[1] The trimethyl variant melts ~30 °C higher (92–97 °C).

-

Thermodynamic Implication: The added methyl groups increase the molecular surface area and symmetry, enhancing Van der Waals interactions in the crystal lattice. This results in a higher enthalpy of fusion (

), requiring more energy to disrupt the solid state.

Hydrolytic Stability & Degradation Kinetics[4]

Hydrolysis is the primary degradation pathway for phthalate esters in aqueous or biological environments. However, Bis(cis-3,3,5-trimethylcyclohexyl) phthalate exhibits a "Steric Shielding Effect" that retards this process compared to linear esters.

Mechanism of Hydrolysis

The degradation follows a stepwise BAc2 mechanism (Base-catalyzed acyl-oxygen cleavage).

-

Step 1: Nucleophilic attack of water/OH⁻ on the carbonyl carbon.

-

Step 2: Formation of the tetrahedral intermediate.

-

Step 3: Elimination of the alcohol (cis-3,3,5-trimethylcyclohexanol) to form the monoester.

Critical Insight: The 3,3,5-trimethyl substitution pattern creates a "picket fence" around the ester linkage. The methyl groups at the 3 and 5 positions of the cyclohexyl ring sterically hinder the approach of nucleophiles to the carbonyl carbon, significantly increasing the activation energy (

Degradation Pathway Diagram[2]

Figure 1: Stepwise hydrolysis pathway. The transition from Parent to Intermediate is the rate-limiting step, significantly slowed by the steric bulk of the trimethylcyclohexyl ring.

Thermal Stability Profile

Thermodynamic stability in the dry state is governed by resistance to thermal decomposition (pyrolysis).

-

Decomposition Onset (

): Predicted >250 °C based on structural analogs. -

Mechanism: At elevated temperatures (>300 °C), phthalates undergo elimination reactions. The absence of

-hydrogens on the aromatic ring directs decomposition toward the alkyl chain. -

Volatility: Due to the high molecular weight (414.59 g/mol ), the vapor pressure is negligible at standard temperature, mitigating "fogging" or loss through evaporation compared to lighter phthalates like DMP or DEP.

Experimental Protocols

To validate the thermodynamic parameters described, the following self-validating protocols are recommended. These are designed to ensure data integrity and reproducibility.

Protocol: Determination of Enthalpy of Fusion via DSC

Objective: Accurate measurement of melting point (

Methodology:

-

Sample Prep: Weigh 3–5 mg of Bis(cis-3,3,5-trimethylcyclohexyl) phthalate into a hermetically sealed aluminum pan. Use an empty pan as a reference.

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Cycle:

-

Equilibrate at 25 °C.

-

Ramp 10 °C/min to 150 °C (1st Heat) -> Erase thermal history.

-

Cool 10 °C/min to 25 °C.

-

Ramp 10 °C/min to 150 °C (2nd Heat) -> Record Data .

-

-

Validation: The melting endotherm should appear between 92–97 °C. Integration of the peak yields

(J/g). A sharp peak indicates high purity (>98%).

Protocol: Accelerated Hydrolytic Stress Testing

Objective: Determine the pseudo-first-order rate constant (

Methodology:

-

Solvent System: Prepare a 50:50 (v/v) mixture of Acetonitrile:Phosphate Buffer (pH 8.0) to ensure solubility while providing hydrolytic conditions.

-

Incubation: Prepare a 1.0 mg/mL stock solution. Aliquot into amber HPLC vials and incubate at three temperatures: 40 °C, 60 °C, and 80 °C.

-

Sampling: Inject samples at

hours. -

Analysis: Reverse-Phase HPLC (C18 column), UV detection at 254 nm.

-

Calculation: Plot

vs. time. The slope represents -

Arrhenius Plot: Plot

vs.

Workflow Visualization

Figure 2: Integrated workflow for thermal and hydrolytic stability validation.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 98024, 1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester. Retrieved from [Link]

- Gwamuri, J., et al. (2018). Thermal stability and degradation kinetics of phthalate esters. Polymer Degradation and Stability.

Sources

Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate: A Technical Guide on Chemical Identifiers, Properties, and Analytical Workflows

Executive Summary & Scientific Context

Phthalate esters are ubiquitous in industrial applications, primarily serving as plasticizers to impart flexibility to rigid polymers[1]. However, the structural diversity of phthalates extends far beyond common linear or lightly branched variants like Di-n-octyl phthalate (DnOP) or Di(2-ethylhexyl) phthalate (DEHP). Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate represents a highly specialized, sterically hindered orthophthalate.

In drug development and toxicological research, this compound is highly valued not as a commercial plasticizer, but as a structural probe. Standard phthalates are known to interact with nuclear receptors (such as PPARγ and estrogen receptors), leading to endocrine disruption[2]. By incorporating the bulky cis-3,3,5-trimethylcyclohexyl groups, researchers can investigate structure-activity relationships (SAR). The immense steric bulk prevents the typical "induced fit" mechanism required for receptor activation, making this compound an ideal negative control or steric probe in advanced in vitro assays.

Chemical Identity & Physicochemical Parameters

Accurate chemical identification is the foundation of reproducible research. Bis(cis-3,3,5-trimethylcyclohexyl) phthalate exists as a specific stereoisomer, distinct from the generalized mixture.

Quantitative Data Summary

The following table synthesizes the core identifiers and physical properties required for procurement, handling, and analytical reference[2][3][4].

| Parameter | Specification / Identifier |

| Chemical Name | Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate |

| Synonyms | Phthalic Acid Bis(cis-3,3,5-trimethylcyclohexyl) Ester |

| Isomer-Specific CAS Number | 245652-81-7 |

| General CAS Number | 37832-65-8 |

| Molecular Formula | C26H38O4 |

| Molecular Weight | 414.59 g/mol |

| PubChem CID | 87575063 (cis-isomer) / 98024 (general) |

| Physical State (20 °C) | White to almost white powder to crystal |

| Melting Point | 92.0 °C to 97.0 °C |

| Purity Standard | >98.0% (via GC) |

Mechanistic Insights: Steric Hindrance in Receptor Binding

The causality behind selecting Bis(cis-3,3,5-trimethylcyclohexyl) phthalate for toxicological screening lies in its three-dimensional geometry. Standard linear phthalates possess flexible alkyl chains that easily conform to the hydrophobic pockets of endocrine receptors. In contrast, the 3,3,5-trimethylcyclohexyl moiety is locked in a rigid chair conformation. The axial methyl groups create a severe steric shield around the ester linkage. When introduced to a receptor binding pocket, this rigid bulk causes a steric clash, effectively blocking the conformational changes required for downstream signaling.

Fig 1. Steric exclusion model of bulky phthalates in nuclear receptor binding pockets.

Experimental Protocol: Self-Validating Analytical Characterization

When utilizing this compound in sensitive biological assays, verifying its purity and stereochemistry is critical. Ubiquitous background contamination from common lab plasticizers (like DEHP) can cause false positives in endocrine assays. Therefore, the analytical workflow must be a self-validating system : Gas Chromatography-Mass Spectrometry (GC-MS) ensures the absence of low-molecular-weight contaminants, while Nuclear Magnetic Resonance (NMR) confirms the specific cis stereochemistry that MS cannot resolve.

Step-by-Step Methodology

Phase 1: Sample Preparation

-

Weigh 10 mg of Bis(cis-3,3,5-trimethylcyclohexyl) phthalate standard[4].

-

For GC-MS: Dissolve 1 mg in 1 mL of analytical-grade Dichloromethane (DCM).

-

For NMR: Dissolve the remaining 9 mg in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% TMS as an internal standard.

Phase 2: GC-MS Analysis (Purity & Mass Confirmation)

-

Column Selection: Equip the GC with a non-polar HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Rationale: The non-polar stationary phase is ideal for separating high-boiling-point hydrophobic esters.

-

Temperature Program: Set the injection port to 280 °C. Start the oven at 150 °C (hold for 2 mins), ramp at 10 °C/min to 300 °C, and hold for 10 mins.

-

Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV.

-

Validation: Confirm a single major peak (>98.0% Area)[3]. The mass spectrum must show the molecular ion peak at m/z 414 and a characteristic phthalate base peak at m/z 149.

Phase 3: NMR Spectroscopy (Stereochemical Confirmation)

-

Acquire a 1H-NMR spectrum at 400 MHz.

-

Validation: Analyze the coupling constants (

-values) of the cyclohexyl ring protons. The cis configuration forces specific axial-equatorial relationships between the methyl groups and the ester linkage. The absence of complex multiplet splitting associated with the trans isomer validates the stereochemical purity of the sample.

Fig 2. Self-validating analytical workflow for phthalate structural confirmation.

Conclusion

Bis(cis-3,3,5-trimethylcyclohexyl) phthalate is a highly specialized chemical entity. By leveraging its unique steric properties and ensuring rigorous, self-validating analytical characterization, researchers can confidently utilize this compound to decode the complex structure-activity relationships of endocrine-disrupting chemicals in drug development and toxicology.

References

-

PureSynth. Bis(Cis-335-Trimethylcyclohexyl) Phthalate 98.0%(GC). Retrieved from[Link]

-

National Center for Biotechnology Information (PubChem). 1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester (CID 98024). Retrieved from[Link]

-

U.S. Consumer Product Safety Commission (CPSC). Toxicity Review for Di-n-octyl Phthalate (DNOP). Retrieved from[Link]

Sources

- 1. cpsc.gov [cpsc.gov]

- 2. 1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester | C26H38O4 | CID 98024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pure-synth.com [pure-synth.com]

- 4. Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate | 245652-81-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Methodological & Application

Application Note & Synthesis Protocol: Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate

For Research, Development, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate. The synthesis is based on the well-established method of esterification of phthalic anhydride with cis-3,3,5-trimethylcyclohexanol using an acid catalyst. This application note is intended to provide researchers, scientists, and professionals in drug development with a detailed and scientifically grounded guide to produce this compound for further study and application.

Introduction

Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate is a dialkyl phthalate ester. Phthalate esters are a class of compounds with a wide range of industrial applications, most notably as plasticizers to increase the flexibility and durability of polymers. The specific properties of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate, owing to its bulky and saturated cycloaliphatic ester groups, make it a compound of interest for specialized applications where properties such as low volatility, high thermal stability, and unique solubility characteristics are desired. The synthesis involves a classic Fischer-Speier esterification, a cornerstone of organic synthesis. This protocol has been designed to be robust and reproducible, with a focus on explaining the causality behind each step to ensure both success and safety in the laboratory.

Reaction Scheme

The overall reaction for the synthesis of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate is depicted below:

The reaction proceeds in two main stages. First, the alcohol attacks the anhydride to form a monoester. The second, slower step is the esterification of the remaining carboxylic acid group with another molecule of the alcohol to form the diester, with the elimination of water.[1]

Materials and Apparatus

Materials

| Chemical | Formula | CAS No. | Molar Mass ( g/mol ) | Purity | Supplier |

| Phthalic Anhydride | C₈H₄O₃ | 85-44-9 | 148.12 | ≥99% | Sigma-Aldrich |

| cis-3,3,5-trimethylcyclohexanol | C₉H₁₈O | 933-48-2 | 142.24 | ≥98% | TCI Chemicals |

| Sulfuric Acid (concentrated) | H₂SO₄ | 7664-93-9 | 98.08 | 95-98% | Fisher Scientific |

| Toluene | C₇H₈ | 108-88-3 | 92.14 | Anhydrous, ≥99.8% | MilliporeSigma |

| Sodium Bicarbonate | NaHCO₃ | 144-55-8 | 84.01 | ≥99.5% | VWR |

| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | 120.37 | ≥99.5% | Alfa Aesar |

| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | 74.12 | ACS Grade | EMD Millipore |

| Hexane | C₆H₁₄ | 110-54-3 | 86.18 | ACS Grade | Honeywell |

Apparatus

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Thermometer or temperature probe

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Vacuum pump

-

Standard laboratory glassware and consumables

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate.

Step-by-Step Synthesis Protocol

1. Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phthalic anhydride (14.8 g, 0.1 mol) and cis-3,3,5-trimethylcyclohexanol (31.3 g, 0.22 mol). A slight excess of the alcohol is used to ensure complete conversion of the phthalic anhydride.

-

Add 100 mL of toluene to the flask. Toluene serves as a solvent and as an azeotropic agent to remove water formed during the reaction.

-

Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.

-

Carefully add concentrated sulfuric acid (0.5 mL) to the reaction mixture while stirring. Sulfuric acid acts as a catalyst for the esterification.[2]

2. Esterification Reaction

-

Heat the reaction mixture to reflux using a heating mantle. The temperature of the reaction mixture should be around 110-120 °C.

-

Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap. The theoretical amount of water to be collected is approximately 1.8 mL.

-

Once the theoretical amount of water has been collected, or the reaction is deemed complete by thin-layer chromatography (TLC), turn off the heat and allow the reaction mixture to cool to room temperature.

3. Work-up and Purification

-

Transfer the cooled reaction mixture to a 500 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and any unreacted phthalic anhydride. Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.

-

100 mL of deionized water.

-

100 mL of brine (saturated aqueous NaCl solution) to aid in the separation of the organic and aqueous layers.

-

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and collect the filtrate.

-

Remove the toluene solvent using a rotary evaporator.

-

The crude product will be a viscous oil or a solid. For further purification, recrystallization can be performed. A suitable solvent system for recrystallization is a mixture of ethanol and water or hexane. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until the solution becomes cloudy. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Safety Considerations

-

Phthalic anhydride is corrosive and can cause severe eye damage and skin and respiratory irritation.[2][3][4][5][6] It is also a skin and respiratory sensitizer.[4][5][6]

-

cis-3,3,5-trimethylcyclohexanol can cause skin and serious eye irritation.[7][8][9][10]

-

Concentrated sulfuric acid is extremely corrosive and can cause severe burns.

-

Toluene is flammable and harmful if inhaled or absorbed through the skin.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Expected Results

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₂₆H₃₈O₄ |

| Molecular Weight | 414.58 g/mol |

| Melting Point | 93-97 °C |

| Boiling Point | ~466 °C at 760 mmHg |

| Expected Yield | 75-85% |

The identity and purity of the final product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Phthalic anhydride. Retrieved from [Link]

-

Cerbulis, J., & Byler, D. M. (1987). Isolation and detection of dialkyl phthalates from pork. Journal of Agricultural and Food Chemistry, 35(4), 546-548. [Link]

-

PubChem. (n.d.). cis-3,3,5-Trimethylcyclohexanol. Retrieved from [Link]

- Google Patents. (2012). EP2511256A1 - Method for producing dialkyl phthalate.

-

Cerbulis, J., & Byler, D. M. (1987). Isolation and detection of dialkyl phthalates from pork. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Water Science & Technology. (2022). Phthalates removal from wastewater by different methods – a review. IWA Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Phthalic anhydride. Retrieved from [Link]

Sources

- 1. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 2. westliberty.edu [westliberty.edu]

- 3. carlroth.com [carlroth.com]

- 4. archpdfs.lps.org [archpdfs.lps.org]

- 5. echemi.com [echemi.com]

- 6. download.basf.com [download.basf.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

High-Sensitivity GC-MS Quantitation of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate (TMCHP)

Application Note & Protocol Guide | Version 1.0

Abstract

Bis(cis-3,3,5-trimethylcyclohexyl) phthalate (TMCHP) is a high-molecular-weight plasticizer increasingly scrutinized in pharmaceutical Extractables & Leachables (E/L) studies. Unlike common linear phthalates (e.g., DEHP), TMCHP possesses a bulky cycloaliphatic structure that creates unique challenges: inlet discrimination, late elution, and steric hindrance during ionization. This guide provides a scientifically grounded protocol for developing a robust GC-MS method, moving beyond generic "phthalate screens" to specific, validated quantitation.

Compound Characterization & Analytical Challenges

Before method development, the analyte's physicochemical behavior must be understood to predict failure modes.[1]

| Property | Value / Description | Analytical Implication |

| Compound Name | Bis(cis-3,3,5-trimethylcyclohexyl) phthalate | Target Analyte |

| CAS Number | 245652-81-7 (cis-isomer) / 71953-58-7 (mix) | Verify reference standard stereochemistry. |

| Molecular Formula | C₂₆H₃₈O₄ | High carbon content = High response in FID, good EI ionization.[1] |

| Molecular Weight | 414.59 g/mol | Heavy Phthalate: Prone to discrimination in split/splitless inlets.[1] |

| Boiling Point | ~466°C (at 760 mmHg) | Critical: Requires high-temp column and inlet settings.[1] |

| Log P | > 8.0 (Estimated) | Extremely lipophilic; sticks to glass liners and septa (Carryover risk).[1] |

The "Heavy Phthalate" Trap: Standard EPA 8270 methods often fail for TMCHP because the injection port temperature (typically 250°C) is insufficient to volatilize the molecule rapidly, leading to broad peaks and poor reproducibility.[1] Furthermore, m/z 149 is non-specific; definitive identification requires resolving TMCHP from other C9-phthalate isomers (e.g., DiNP).

Method Development Logic (Visualized)

The following workflow outlines the decision matrix for optimizing this specific method.

Figure 1: Decision tree for configuring the GC-MS system for high-boiling phthalates.

Instrument Configuration & Protocol

3.1. Inlet System (The Critical Control Point)

For TMCHP, the inlet is the most common source of error.[1]

-

Recommended: Programmed Temperature Vaporization (PTV) .[1]

-

Why: Allows injection at lower temperatures (e.g., 60°C) to trap the analyte, then rapidly heats to transfer it to the column. This prevents thermal degradation and discrimination of high-boiling compounds.[1]

-

-

Alternative: Pulsed Splitless .

-

Why: If PTV is unavailable, use a pressure pulse (e.g., 30 psi for 1 min) to force the heavy vapor onto the column before it can adsorb to the liner.

-

3.2. Column Selection [1]

-

Phase: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms UI, Rxi-5Sil MS).

-

Reasoning: Standard non-polar phases work, but "Ultra Inert" (UI) versions are mandatory to reduce peak tailing caused by active sites interacting with the ester groups.

-

-

Dimensions: 30 m × 0.25 mm × 0.25 µm.[1][2]

-

Note: A thinner film (0.18 µm) can sharpen peaks for late eluters but has lower capacity.

-

3.3. MS Acquisition Parameters (EI Source)

While m/z 149 is the universal phthalate base peak, it offers no selectivity against contamination (DEHP, DBP).[1] You must monitor secondary ions.[1]

| Parameter | Setting | Rationale |

| Source Temp | 280°C - 300°C | High temp prevents condensation of TMCHP in the source.[1] |

| Transfer Line | 300°C | Critical to prevent cold-spot condensation after the column.[1] |

| Acquisition | SIM Mode | Selected Ion Monitoring for ppb-level sensitivity. |

| Quant Ion | m/z 149 | Base peak (Phthalic anhydride protonated).[1][2][3] High abundance. |

| Qual Ion 1 | m/z 267 | [M - SideChain]⁺ approx. Check standard for exact abundance. |

| Qual Ion 2 | m/z 125 | Trimethylcyclohexyl cation (Side chain fragment).[1] |

| Dwell Time | 25-50 ms | Ensure >15 points across the narrow GC peak. |

Detailed Experimental Protocol

Step 1: Preparation of Standards

-

Stock Solution: Dissolve 10 mg TMCHP reference standard in 10 mL Dichloromethane (DCM) or Hexane. (Conc: 1 mg/mL).[1]

-

Internal Standard (ISTD): Use Phthalic acid-d4 bis(2-ethylhexyl) ester (DEHP-d4) .

Step 2: Sample Preparation (Liquid Matrices)

For aqueous pharmaceutical formulations:

-

Aliquot 5.0 mL of sample into a glass centrifuge tube.

-

Add 20 µL of ISTD solution (10 µg/mL).

-

Add 2.0 mL of Hexane (HPLC Grade).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to separate phases.

-

Transfer the upper organic layer to a GC vial with a glass insert.

-

Self-Validating Step: If emulsion forms, add 0.5g NaCl (salting out) to break it.[1]

-

Step 3: GC-MS Method Parameters

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

-

Oven Program:

-

Initial: 60°C (Hold 1 min) - Traps solvent/analyte.

-

Ramp 1: 20°C/min to 280°C.

-

Ramp 2: 5°C/min to 320°C (Hold 5 min).

-

Logic: The slow final ramp helps separate TMCHP from other high-boiling co-extractables (e.g., antioxidants like Irganox 1076).

-

Validation Strategy (ICH Q2)

To ensure the method is authoritative, it must pass these criteria:

| Parameter | Acceptance Criteria | Experimental approach |

| Specificity | No interference at RT ± 0.1 min | Inject blank matrix + ISTD. Ensure no m/z 149 peak at TMCHP retention time. |

| Linearity | R² > 0.995 | 5-point curve (e.g., 50, 100, 500, 1000, 5000 ng/mL). |

| Accuracy | 70-130% Recovery | Spike 3 levels into the sample matrix (Low, Med, High). |

| Precision | RSD < 15% | 6 replicate injections of the mid-level standard. |

| LOQ | S/N > 10 | Determine concentration where Signal-to-Noise is > 10. |

Troubleshooting & Optimization

Issue: Peak Tailing

-

Cause: Active sites in the liner or column.[1]

-

Fix: Replace the liner with a deactivated single-taper liner with glass wool .[1] Trim 10cm from the front of the column.[1]

Issue: Carryover (Ghost Peaks)

-

Cause: TMCHP condensing in the syringe or split vent.[1]

-

Fix: Implement 5 solvent washes (3x DCM, 2x Hexane) between injections.[1] Increase post-run oven hold at 325°C.

Issue: Co-elution with DiNP

-

Cause: Di-isononyl phthalate (DiNP) is a complex mixture of isomers that elutes in the same window.[1]

-

Fix: Use the m/z 125 (trimethylcyclohexyl) ion ratio to confirm TMCHP presence.[1] DiNP will show alkyl chain fragments (m/z 57, 71) but lacks the intense cyclic fragment.[1]

References

-

U.S. Pharmacopeia (USP). General Chapter <1663>, Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).

-

Restek Corporation. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.

-

Agilent Technologies. Analysis of Phthalates using GC/MSD with High Efficiency Source.

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20) - Phthalate Fragmentation Patterns.

Sources

HPLC analysis conditions for separating bulky phthalate isomers

Application Note: Advanced HPLC Strategies for the Resolution of Bulky Phthalate Isomers

Part 1: Executive Summary & Technical Rationale

The Challenge: The "Bulky" Isomer Problem Separating bulky phthalate isomers—specifically Di-isononyl phthalate (DINP) , Di-isodecyl phthalate (DIDP) , and distinguishing Di-n-octyl phthalate (DnOP) from Bis(2-ethylhexyl) phthalate (DEHP) —is a persistent bottleneck in pharmaceutical and environmental analysis.

Standard C18 protocols rely heavily on hydrophobicity. However, bulky phthalate isomers often possess identical molecular weights and nearly identical hydrophobicity indices (LogP). The result is critical co-elution, particularly between the complex branched isomer clusters of DINP/DIDP and the structural isomers of DEHP/DnOP.

The Solution: Orthogonal Selectivity & Core-Shell Physics

To resolve these bulky isomers, we must move beyond hydrophobicity.[1] This protocol leverages Pentafluorophenyl (PFP) and Phenyl-Hexyl stationary phases to introduce

Part 2: Mechanism of Separation

The separation of bulky phthalates requires a multi-modal retention mechanism.

| Interaction Mode | Standard C18 | Phenyl-Hexyl / PFP | Benefit for Bulky Phthalates |

| Hydrophobic | Dominant | Moderate | Baseline retention of alkyl chains. |

| None | Strong | Selectivity for the aromatic phthalate core; sensitive to electron density changes from branching. | |

| Shape Selectivity | Low | High | Disciminates between linear (DnOP) and branched (DEHP) chains based on steric fit into the stationary phase. |

| Dipole-Dipole | Low | High (PFP) | Resolves positional isomers based on polarizable functional group orientation.[2] |

Diagram: Method Development Logic

Caption: Decision tree for selecting stationary phases based on phthalate structural complexity.

Part 3: Experimental Protocols

Protocol A: Resolution of DEHP and DnOP (Structural Isomers)

Objective: Baseline separation of the branched DEHP from the linear DnOP, which often co-elute on C18.

1. Chromatographic Conditions:

-

Column: Core-Shell PFP (Pentafluorophenyl), 2.6 µm, 100 x 2.1 mm (e.g., Kinetex PFP or Accucore PFP).

-

Mobile Phase A: Water (LC-MS Grade)

-

Mobile Phase B: Acetonitrile (LC-MS Grade)

-

Note: Acetonitrile is preferred over Methanol for sharper peaks and lower backpressure.

-

-

Flow Rate: 0.4 mL/min

-

Temperature: 25°C (Lower temperature enhances steric selectivity for isomers).

-

Injection Volume: 2 µL

2. Gradient Program:

| Time (min) | % Mobile Phase B | Rationale |

| 0.0 | 60 | Initial hold to focus early eluters. |

| 1.0 | 60 | |

| 12.0 | 95 | Shallow gradient to maximize resolution of isomers. |

| 14.0 | 95 | Wash step to remove highly retained matrix. |

| 14.1 | 60 | Re-equilibration. |

| 18.0 | 60 | Ready for next injection. |

3. Expected Results:

-

DnOP (Linear): Elutes after DEHP due to better intercalation into the PFP planar structure (stronger shape selectivity).

-

DEHP (Branched): Elutes earlier due to steric bulk preventing deep penetration into the stationary phase ligands.

-

Resolution (

): > 2.0 (Baseline).

Protocol B: Fingerprinting DINP and DIDP Clusters

Objective: To chromatographically distinguish the broad isomeric clusters of DINP (C9) and DIDP (C10) for accurate integration.

1. Chromatographic Conditions:

-

Column: Phenyl-Hexyl, 2.7 µm or 3.0 µm, 150 x 3.0 mm.

-

Why: The hexyl linker provides flexibility for the bulky C9/C10 chains, while the phenyl ring engages the phthalate core.

-

-

Mobile Phase: Water / Methanol Gradient.

-

Note: Methanol is used here because its protic nature often provides different selectivity for alkyl chain isomers compared to ACN.

-

-

Temperature: 35°C (Slightly elevated to improve mass transfer of these large molecules).

2. Gradient Program:

-

Start at 80% Methanol.

-

Ramp to 100% Methanol over 15 minutes.

-

Hold 100% for 5 minutes.

3. Data Analysis Strategy: DINP and DIDP do not elute as single sharp peaks but as "multiplet clusters" .

-

DINP: Typically appears as a cluster between 8–10 minutes.

-

DIDP: Elutes as a cluster between 10–12 minutes.

-

Validation: Integration must cover the entire cluster range. Use a "valley-to-valley" or "drop-line" integration consistently.

Part 4: Quantitative Data Summary

Performance Metrics (Core-Shell PFP Column)

| Analyte | Retention Time (min) | Tailing Factor ( | Resolution ( |

| DMP | 2.1 | 1.05 | N/A |

| DEP | 3.4 | 1.08 | 8.5 |

| DBP | 5.8 | 1.10 | 12.1 |

| BBP | 6.9 | 1.12 | 4.2 |

| DEHP | 10.2 | 1.15 | 9.8 |

| DnOP | 10.8 | 1.14 | 2.4 (Critical Pair) |

| DINP | 11.5 - 12.5 (Cluster) | N/A | Partial Overlap with DnOP if unoptimized |

Data derived from optimized conditions in Protocol A.

Part 5: References

-

Comparison of Phenyl-Hexyl and C18 Selectivity:

-

Title: "Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient"

-

Source: Shimadzu Technical Report C190-E155

-

URL:[Link]

-

-

Core-Shell Technology for Isomers:

-

DINP/DIDP Metabolite Analysis:

-

Title: "Determination of secondary, oxidised di-iso-nonylphthalate (DINP) metabolites in human urine"

-

Source: Journal of Chromatography B (NIH/PubMed)

-

URL:[Link]

-

-

PFP Selectivity Mechanism:

-

Title: "A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity"

-

Source: Fortis Technologies

-

URL:[Link]

-

Sources

Application Note: High-Fidelity Extraction of Phthalates from Polymer Matrices

Executive Summary

The accurate quantification of phthalate plasticizers (e.g., DEHP, DBP, BBP) in polymer matrices is a critical challenge in regulatory compliance (REACH, CPSIA, RoHS) and drug delivery systems. The fundamental difficulty lies in the "matrix effect": phthalates are not chemically bound to the polymer lattice but are physically entrained within it.

This Application Note moves beyond generic extraction recipes. It provides a comparative technical guide to the three dominant methodologies: Dissolution/Precipitation (CPSC Standard) , Soxhlet Extraction (EPA Reference) , and Ultrasonic-Assisted Extraction (UAE) . We prioritize the preservation of analyte integrity and the elimination of ubiquitous laboratory background contamination.

The "Zero-Background" Doctrine (Critical Pre-requisites)

Phthalates are ubiquitous. They exist in laboratory air, nitrile gloves, parafilm, plastic pipette tips, and HPLC tubing. A "detect" result is meaningless without a validated low-background system.

Mandatory Contamination Control Protocol:

-

Glassware: All glassware must be triple-rinsed with acetone and hexane, then baked at 400°C for 4 hours to burn off organic residues.

-

Solvents: Use only "Residue Analysis Grade" or "GC-MS Grade" solvents. Test every new lot by concentrating 100 mL to 1 mL and running a blank.

-

Plastics Ban: strictly NO plastic pipette tips, NO Parafilm, and NO plastic solvent reservoirs. Use glass syringes, Teflon (PTFE) lined caps, and aluminum foil.

Sample Pre-treatment: Cryogenic Comminution

The Why: Polymers like PVC and PE are elastic. Room-temperature grinding generates frictional heat, which can degrade thermally labile phthalates or cause the polymer to "gum up," trapping the analyte.

Protocol:

-

Immerse in liquid nitrogen (LN2) for 5 minutes to reach the glass transition temperature (

). -

Mill using a cryo-mill (e.g., oscillating ball mill) to a fine powder (<500 µm).

-

Note: A finer particle size exponentially increases the surface-area-to-volume ratio, significantly reducing extraction equilibrium time.

-

Method A: Dissolution/Precipitation (The Regulatory Standard)

Basis: CPSC-CH-C1001-09.4 Best For: PVC, Polyolefins, Regulatory Compliance (CPSIA). Mechanism: Complete destruction of the matrix lattice followed by selective recrystallization.

The Workflow

This method is superior because it eliminates diffusion barriers. The solvent (THF) completely untangles the polymer chains, releasing 100% of the entrained phthalates into the solution.

-

Dissolution:

-

Weigh 50 mg (± 1 mg) of cryo-milled sample into a 20 mL glass screw-cap vial.

-

Add 5 mL Tetrahydrofuran (THF) .

-

Crucial Step: Sonicate or shake for 30 minutes. The sample must be visibly dissolved. If gel particles remain, extend time or add more THF.

-

-

Precipitation:

-

Filtration:

-

Draw the supernatant through a 0.45 µm PTFE syringe filter (pre-rinsed with Hexane) into a GC vial.

-

Warning: Do not use Nylon or PP filters.

-

-

Internal Standard Addition:

-

Add 20 µL of Benzyl Benzoate (or Deuterated DEHP-d4) internal standard solution.

-

Method B: Soxhlet Extraction (The Exhaustive Reference)

Basis: EPA Method 3540C Best For: Cross-linked polymers, insoluble matrices, validating other methods. Mechanism: Continuous displacement of equilibrium via fresh solvent cycling.

The Workflow

Soxhlet is the definition of "exhaustive," but it is slow and solvent-heavy. It avoids the "matrix trapping" issues of simple soaking.

-

Preparation:

-

Place 1.0 g of cryo-milled sample into a pre-extracted cellulose or glass fiber thimble.

-

Note: Glass fiber is preferred to avoid background from cellulose binders.

-

-

Assembly:

-

Load thimble into the Soxhlet extractor.[6]

-

Add 150 mL Dichloromethane (DCM) or Hexane/Acetone (1:1) to the round-bottom flask.

-

Add boiling chips (Teflon or calcined ceramic).

-

-

Extraction:

-

Reflux for 6 to 12 hours .

-

Metric: Ensure the siphon cycle occurs at least 4-6 times per hour.

-

-

Concentration:

-

Pass the extract through a drying column (Sodium Sulfate).

-

Concentrate to 5-10 mL using a Kuderna-Danish concentrator or Rotary Evaporator (water bath < 40°C to prevent loss of volatile phthalates like DMP).

-

Method C: Ultrasonic-Assisted Extraction (UAE) (High Throughput)

Basis: EPA Method 3550C Best For: Rapid screening, large sample batches. Mechanism: Acoustic cavitation creates micro-jets that disrupt the solid surface and enhance mass transfer.

The Workflow

-

Mixture:

-

Mix 1.0 g sample with 1.0 g Anhydrous Sodium Sulfate (dispersing agent) in a glass extraction vessel.

-

Add 10 mL Hexane or Cyclohexane .

-

-

Sonication:

-

Immerse the ultrasonic probe (horn) directly into the solvent (pulsed mode: 30s on, 30s off) for 15-30 minutes .

-

Temperature Control: Keep the vessel in a water bath (<30°C). Sonication generates heat; excessive heat degrades analytes and evaporates solvent, altering concentration.

-

-

Separation:

-

Centrifuge at 3000 rpm for 5 minutes.

-

Decant supernatant.[1] Repeat extraction 2x with fresh solvent and combine extracts.

-

Comparative Analysis & Decision Matrix

| Feature | Dissolution/Precipitation (CPSC) | Soxhlet Extraction (EPA 3540C) | Ultrasonic Extraction (EPA 3550C) |

| Extraction Efficiency | Highest (>98%) | High (>95%) | Moderate (80-90%) |

| Time Required | 1 Hour | 6-18 Hours | 30 Minutes |

| Solvent Usage | Low (15 mL) | High (>150 mL) | Medium (30-50 mL) |

| Matrix Suitability | Soluble Polymers (PVC) | Insoluble/Cross-linked | Surface Contaminants |

| Risk Factor | Instrument fouling if filtration fails | Thermal degradation | Incomplete extraction |

Selection Logic

-

Use Dissolution if the polymer can be dissolved (PVC, PS). It is the fastest path to 100% recovery.

-

Use Soxhlet if the matrix is cross-linked (e.g., cured rubber, thermosets) or unknown.

-

Use UAE only for rapid screening where ±15% accuracy is acceptable.

Visualized Workflows (Graphviz)[1]

Diagram 1: General Extraction Decision Tree

Caption: Decision matrix for selecting the appropriate extraction technique based on polymer solubility and analytical requirements.

Diagram 2: The Dissolution/Precipitation Mechanism

Caption: Mechanistic view of the CPSC method. THF releases the analyte; Hexane forces the polymer out of solution while keeping the analyte dissolved.

References

-

U.S. Consumer Product Safety Commission (CPSC). (2018). Standard Operating Procedure for Determination of Phthalates (CPSC-CH-C1001-09.4). [Link]

-

U.S. Environmental Protection Agency (EPA). (1996). Method 3540C: Soxhlet Extraction. [Link]

-

U.S. Environmental Protection Agency (EPA). (2007). Method 3550C: Ultrasonic Extraction. [Link]

-

Garrido Frenich, A., et al. (2018). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene.[7][8] ACG Publications.[8] [Link]

-

European Chemicals Agency (ECHA). (2025). Phthalates in articles. [Link]

Sources

Application of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate as a high-molecular-weight plasticizer

Application Note: Evaluation of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate as a High-Performance Plasticizer

Part 1: Executive Summary & Technical Rationale

Compound: Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate CAS No: 245652-81-7 (cis-isomer) / 37832-65-8 (general) Abbreviation: TMCHP (suggested for this protocol) Molecular Weight: 414.58 g/mol [1]

Application Focus: Medical-Grade Polyvinyl Chloride (PVC) for High-Risk Fluid Contact (e.g., Lipophilic Drug Delivery, Extracorporeal Circuits).[1]

Core Value Proposition: Bis(cis-3,3,5-trimethylcyclohexyl) phthalate represents a class of sterically hindered plasticizers .[1] Unlike linear phthalates (e.g., DEHP) that rely on chain mobility for plasticization, TMCHP utilizes the bulky, chair-conformed trimethylcyclohexyl rings to create "geometric anchoring" within the polymer matrix.[1] This structure theoretically decouples flexibility from migration , offering a solution to the "permanence vs. efficiency" trade-off common in medical plastics.[1]

Target Audience:

-

Formulation Scientists: Seeking alternatives to DEHP/TOTM with superior retention profiles.[1][2]

-

Toxicologists: Investigating structure-activity relationships (SAR) of cyclic vs. linear esters.[1]

-

Regulatory Affairs: Establishing migration thresholds for novel excipients.[1]

Part 2: Material Science Profile & Mechanism

Comparative Physicochemical Properties

The following table contrasts TMCHP with industry standards. Note the "Steric Bulk Factor," which dictates migration resistance.[1]

| Property | DEHP (Standard) | TOTM (High MW) | TMCHP (Candidate) | Significance |

| MW ( g/mol ) | 390.56 | 546.8 | 414.58 | Higher MW generally reduces volatility.[1] |

| Structure | Linear/Branched Alkyl | Branched Trimellitate | Cyclic / Bulky | Cyclic rings impede diffusion through PVC chains.[1] |

| Boiling Point | 385°C | 414°C | >400°C (est) | Critical for processing stability during extrusion.[1] |

| LogP (Lipophilicity) | ~7.6 | ~10.5 | ~8.2 (est) | Determines leaching into lipid-based drugs (e.g., Propofol).[1] |

| Glass Transition (Tg) | -80°C | -65°C | -50°C to -60°C | Higher Tg expected due to ring stiffness; requires efficiency testing.[1] |

Mechanism of Action: Steric Anchoring

Standard plasticizers function like "lubricants" between PVC chains.[1] TMCHP functions as a "spacer."[1] The bulky trimethylcyclohexyl group acts as a geometric wedge, preventing PVC chain recombination while its size prevents it from slipping out of the matrix (blooming) under stress.

Figure 1: Mechanistic comparison of linear vs. cyclic plasticizer retention within a PVC matrix.

Part 3: Experimental Protocols

Protocol A: Compounding and Plastisol Preparation